molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

Vebicorvir

カタログ番号 B611651
CAS番号: 2090064-66-5
分子量: 467.4372
InChIキー: LBJVBJYMZKEREY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vebicorvir is an investigational core inhibitor that interferes with multiple aspects of Hepatitis B Virus (HBV) replication . It is being developed to treat chronic HBV . The results from the Vebicorvir trial have led to a rethinking of the approach to antiviral drugs .


Synthesis Analysis

Vebicorvir (VBR) is a novel inhibitor of the HBV core protein . It interferes with two additional steps in HBV replication compared to NrtIs . When added to NrtI, VBR led to a significantly deeper reduction in HBV DNA and pregenomic RNA than ETV alone .

科学的研究の応用

Treatment of Chronic Hepatitis B Virus Infection

Vebicorvir (VBR) is an investigational core inhibitor that interferes with multiple aspects of HBV replication . It has been evaluated in phase II studies for the treatment of chronic hepatitis B virus infection . The combination of Vebicorvir with entecavir (ETV), an existing antiviral, in treatment-naïve patients chronically infected with hepatitis B virus demonstrated greater antiviral activity than entecavir alone .

Suppression of HBV Replication

Complete suppression of HBV replication is essential for finite treatment regimens . Vebicorvir interferes with two additional steps in HBV replication than NrtIs . This makes it a potential candidate for achieving complete suppression of HBV replication.

Reduction of HBV DNA and Pregenomic RNA

Vebicorvir, when added to NrtI, further reduced HBV DNA and pregenomic RNA by high-sensitivity PCR assays . This suggests that Vebicorvir could be effective in reducing the levels of HBV DNA and pregenomic RNA in patients.

Safety and Tolerability

Vebicorvir has been associated with favorable safety and tolerability during 24 weeks of treatment . Long-term Vebicorvir + NrtI is generally well tolerated in patients . This makes it a promising candidate for long-term treatment strategies.

Potential Role in the Treatment of Chronic Hepatitis B

Given its efficacy and safety profile, further studies evaluating Vebicorvir’s potential role in the treatment of chronic hepatitis B are warranted .

Novel Approach for the Treatment of Chronic Hepatitis B Virus Infection

Core inhibitors represent a novel approach for the treatment of chronic hepatitis B virus (HBV) infection, with mechanisms of action distinct from existing treatments . Vebicorvir, being a novel inhibitor of the HBV core protein, fits into this category .

作用機序

Vebicorvir interferes with two additional steps in HBV replication compared to NrtIs . It is a novel inhibitor of the HBV core protein . When added to existing therapy, Vebicorvir reduced HBV replication to a greater extent than existing treatment .

Safety and Hazards

Vebicorvir has demonstrated safety and antiviral activity over 24 weeks in two phase IIa studies in patients with chronic HBV infection . It was generally safe and well tolerated .

特性

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vebicorvir

CAS RN

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。